molecular formula C23H23FN2O3 B2704972 5-(benzyloxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one CAS No. 898456-75-2

5-(benzyloxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one

Cat. No.: B2704972
CAS No.: 898456-75-2
M. Wt: 394.446
InChI Key: ZOZNVKVQKQBGEZ-UHFFFAOYSA-N
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Description

This compound is a pyran-4-one derivative featuring a benzyloxy substituent at position 5 and a piperazine moiety substituted with a 4-fluorophenyl group at position 2. It is synthesized via esterification or coupling reactions involving intermediates such as 5-benzyloxy-2-(hydroxymethyl)-4H-pyran-4-one and acryloyl chloride in the presence of triethylamine or DCC/DMAP catalysts . The compound’s structure combines a pyranone core with a piperazine linker, which is common in bioactive molecules targeting neurological or metabolic pathways. Its synthesis yields range from 41% to 67%, depending on the reaction conditions .

Properties

IUPAC Name

2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O3/c24-19-6-8-20(9-7-19)26-12-10-25(11-13-26)15-21-14-22(27)23(17-28-21)29-16-18-4-2-1-3-5-18/h1-9,14,17H,10-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZNVKVQKQBGEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one typically involves multiple steps:

    Formation of the Pyranone Ring: The pyranone ring can be synthesized through a cyclization reaction involving appropriate precursors such as diketones or ketoesters under acidic or basic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group is usually introduced via a nucleophilic substitution reaction, where a benzyl alcohol reacts with a suitable leaving group on the pyranone ring.

    Attachment of the Piperazine Moiety: The piperazine ring, substituted with a fluorophenyl group, is attached through a nucleophilic substitution reaction, often involving a halomethyl intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the pyranone ring or the piperazine moiety, potentially leading to the formation of dihydropyran or reduced piperazine derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents (HNO₃) or halogenating agents (Br₂, Cl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group may yield benzaldehyde, while reduction of the pyranone ring could produce a dihydropyran derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic organic chemistry.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to the presence of the piperazine moiety, which is commonly found in many bioactive molecules. Research may focus on its potential as a ligand for various biological targets.

Medicine

In medicinal chemistry, 5-(benzyloxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one could be explored for its potential therapeutic effects. The fluorophenyl group and piperazine ring are structural motifs found in many drugs, suggesting possible applications in drug development.

Industry

Industrially, the compound could be used as a precursor for the synthesis of more complex pharmaceuticals or as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with piperazine moieties can interact with neurotransmitter receptors, enzymes, or ion channels. The fluorophenyl group may enhance binding affinity and specificity, while the pyranone ring could contribute to the overall stability and bioavailability of the molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperazine Moieties

Several structurally related compounds share the piperazine-pyranone framework but differ in substituents, influencing their physicochemical and pharmacological properties.

Compound Name Substituents Molecular Formula Yield (%) Melting Point (°C) Key Spectral Data (ESI-MS) Reference
Target Compound 5-benzyloxy, 4-(4-fluorophenyl)piperazin-1-yl C23H23FN2O3 41–67 Not reported Not provided
5-[(2-Chlorobenzyl)oxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one 2-chlorobenzyloxy, 2-fluorophenylpiperazine C24H23ClFN2O3 Not reported Not reported RN: 898465-57-1
1f (Urea derivative) Thiazolyl, trifluoromethylphenyl, hydroxy-methoxybenzylidene C31H24F3N5O4S 70.7 198–200 667.9 [M−2HCl+H]+
V008-0825 5-chloronaphthalene-2-sulfonyl, 4-fluorobenzyloxy C27H24ClFN2O5S Not reported Not reported Mol. Wt.: 543.01

Key Observations:

  • Substituent Effects on Bioactivity: The target compound’s 4-fluorophenyl group on piperazine may enhance receptor binding affinity compared to the 2-fluorophenyl analogue () due to para-substitution favoring steric compatibility with hydrophobic pockets . Benzyloxy vs. Chlorobenzyloxy: The 2-chlorobenzyloxy variant () likely exhibits increased lipophilicity (ClogP ~3.5 vs.
  • Synthetic Yields :

    • The target compound’s yield (41–67%) is comparable to urea derivatives like 1g (78.4%) but lower than pyrrol-2-one analogues (e.g., compound 20 , 62%) .
  • Thermal Stability :

    • Urea derivatives (e.g., 1f , 1g ) exhibit higher melting points (190–207°C) than pyran-4-one derivatives, suggesting stronger intermolecular interactions (e.g., hydrogen bonding) in the solid state .

Pharmacological Potential

  • Piperazine-Based Analogues : Compounds like 25 () and 21 () with trifluoromethyl or thiophene substituents demonstrate enhanced metabolic stability in preclinical models, a trait likely shared by the target compound due to its fluorophenyl group .
  • Sulfonyl Derivatives : Compounds such as V008-0825 () show potent enzyme inhibition (e.g., kinase targets) but may suffer from reduced bioavailability compared to the target compound due to bulkier sulfonyl groups .

Spectral and Analytical Data

  • 1H-NMR Trends : Urea derivatives () display distinct aromatic proton shifts (δ 7.2–8.1 ppm) due to electron-withdrawing groups (e.g., -CF3), whereas pyran-4-one protons resonate at δ 6.2–6.8 ppm .
  • ESI-MS : The target compound’s molecular ion ([M+H]+) is predicted at ~395.1 (C23H23FN2O3), aligning with analogues like 1g (638.1 [M−2HCl+H]+) .

Biological Activity

5-(Benzyloxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C23H24FN5O\text{C}_{23}\text{H}_{24}\text{F}\text{N}_{5}\text{O}

The presence of the benzyloxy group and the piperazine moiety contributes to its biological properties, particularly in interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds containing the piperazine structure exhibit significant antimicrobial properties. For instance, this compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 μg/mL
Escherichia coli16 μg/mL
Pseudomonas aeruginosa32 μg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study:
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 12 μM). Flow cytometry analysis indicated an increase in the sub-G1 population, suggesting apoptosis induction.

Enzyme Inhibition

The compound has been identified as a competitive inhibitor of tyrosinase, an enzyme involved in melanin production. This inhibition is particularly relevant for applications in skin lightening and treatment of hyperpigmentation disorders.

Compound IC50 (μM) Type of Inhibition
Kojic Acid17.76Competitive
This compound0.18Competitive

The docking studies suggest that this compound binds effectively within the active site of tyrosinase, preventing substrate access and thus inhibiting enzyme activity.

The biological activities of this compound can be attributed to its structural features, which allow for interactions with specific biological targets. The piperazine ring enhances binding affinity to various receptors, while the benzyloxy group may contribute to hydrophobic interactions crucial for biological activity.

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